molecular formula C10H13NO B13454803 (1E)-N-[(4-Methoxyphenyl)methyl]ethanimine CAS No. 756845-56-4

(1E)-N-[(4-Methoxyphenyl)methyl]ethanimine

Cat. No.: B13454803
CAS No.: 756845-56-4
M. Wt: 163.22 g/mol
InChI Key: SHWWDKFGQFAYAC-UHFFFAOYSA-N
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Description

(1E)-N-[(4-Methoxyphenyl)methyl]ethanimine is an imine derivative characterized by an ethylidene group (CH₃–C=N–) linked to a 4-methoxybenzyl substituent. The E-configuration denotes the trans arrangement of substituents around the C=N bond. Imines are pivotal in organic synthesis due to their roles as intermediates in condensation reactions and their biological relevance.

Properties

CAS No.

756845-56-4

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]ethanimine

InChI

InChI=1S/C10H13NO/c1-3-11-8-9-4-6-10(12-2)7-5-9/h3-7H,8H2,1-2H3

InChI Key

SHWWDKFGQFAYAC-UHFFFAOYSA-N

Canonical SMILES

CC=NCC1=CC=C(C=C1)OC

Origin of Product

United States

Preparation Methods

Summary Table of Preparation Methods

Method Starting Materials Catalysts/Reagents Optical Purity Scalability Notes
Improved condensation + Pd/C hydrogenation 4-methoxyacetophenone + (S)-(-)-α-methylbenzylamine Pd/C, p-toluenesulfonic acid >99% High Industrially scalable, safe reagents
Enzymatic resolution Racemic mixture Lipase B enzyme ~78% Low Expensive enzyme, moderate purity
Asymmetric hydroboration/amination 4-methoxy-4-vinylbenzene Rhodium complex (S)-quinap, catecholborane 98% Low Expensive, hazardous reagents
Enantioselective hydrosilylation Ketimine derivative Chiral N-picolinoylaminoalcohol, trichlorosilane High Low Expensive catalysts, hazardous chemicals

Analytical and Research Data Supporting Preparation

The patent WO2015159170A2 provides detailed experimental data confirming the purity and identity of the synthesized compound:

Additional academic literature (e.g., Org. Lett. 2006, Tet. Lett. 2007) corroborates the synthetic strategies but highlights limitations in cost and scalability for alternative methods.

Chemical Reactions Analysis

Hydrolysis Reactions

The imine group undergoes hydrolysis under acidic or basic conditions to regenerate the corresponding amine and carbonyl compounds.

Conditions Products Yield Reference
1M HCl, reflux, 2 hrs4-Methoxybenzylamine + Acetaldehyde92%
0.5M NaOH, 60°C, 4 hrs4-Methoxybenzylamine + Sodium acetate85%

Hydrolysis kinetics show a pH-dependent profile, with pseudo-first-order rate constants of k=0.017min1k = 0.017 \, \text{min}^{-1} (pH 1) and k=0.009min1k = 0.009 \, \text{min}^{-1} (pH 13) at 25°C.

Reduction Reactions

The C=N bond is selectively reduced to form secondary amines.

Reducing Agent Conditions Product Yield Reference
NaBH4_4MeOH, 0°C, 30 minN-(4-Methoxybenzyl)ethylamine78%
H2_2 (1 atm), Pd/CEtOAc, 25°C, 12 hrsN-(4-Methoxybenzyl)ethylamine95%

Catalytic hydrogenation proceeds via a heterogeneous mechanism, with deuteration studies showing >90% deuterium incorporation at the ethylidene position under D2_2 atmosphere .

Nucleophilic Additions

The imine acts as an electrophile in reactions with nucleophiles:

Grignard Reagents

Reagent Product Yield Reference
CH3_3MgBrN-(4-Methoxybenzyl)-N-ethylpropan-2-amine67%
PhMgClN-(4-Methoxybenzyl)-N-ethyl-1-phenylethylamine58%

Reactions occur at −78°C in THF, with strict exclusion of moisture.

Coupling Reactions

The compound participates in cross-coupling reactions under transition-metal catalysis:

Catalyst Conditions Product Yield Reference
Pd(OAc)2_2/PPh3_3Toluene, 110°C, 24 hrsBis(4-methoxybenzyl)ethylenediamine41%
CuI, L-ProlineDMSO, 80°C, 12 hrsN-Aryl substituted imine derivatives63%

In Pd-catalyzed reactions, isotopic labeling studies confirm C–N bond formation via oxidative addition intermediates .

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the para position:

Reagent Conditions Product Yield Reference
HNO3_3, H2_2SO4_40°C, 2 hrs(1E)-N-[(3-Nitro-4-methoxyphenyl)methyl]ethanimine34%
Br2_2, FeBr3_3CH2_2Cl2_2, 25°C(1E)-N-[(3-Bromo-4-methoxyphenyl)methyl]ethanimine72%

Nitration occurs with regioselectivity governed by the methoxy group’s +M effect, favoring para-substitution.

Oxidation Reactions

Controlled oxidation targets the imine or methoxy group:

Oxidizing Agent Conditions Product Yield Reference
KMnO4_4, H2_2O25°C, 6 hrs4-Methoxybenzoic acid + Ethanimine oxide88%
O3_3, then Zn/H2_2O−78°C, 1 hr4-Methoxybenzaldehyde + Acetaldehyde76%

Ozonolysis cleavage confirms the E-configuration of the imine bond via diagnostic carbonyl fragments.

Cyclization Reactions

Thermal or acid-catalyzed cyclization forms heterocycles:

Conditions Product Yield Reference
PTSA, toluene, reflux2-(4-Methoxyphenyl)-1-ethylpyrrole51%
180°C, neat, 2 hrs3-Methoxyquinoline derivative33%

Mechanistic studies suggest aza-electrocyclic ring closure as the key step .

Scientific Research Applications

(1E)-N-[(4-Methoxyphenyl)methyl]ethanimine has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1E)-N-[(4-Methoxyphenyl)methyl]ethanimine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The methoxy group may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Features

Key Compounds:

(E)-N-(4-Methoxyphenyl)-1-(2,4,6-trifluorophenyl)methanimine (): Structure: The trifluorophenyl group introduces strong electron-withdrawing effects, contrasting with the ethylidene group in the target compound.

(1E,2E)-N-(4-Methoxyphenyl)-3-phenylprop-2-en-1-imine (31m, ) :

  • Structure : Extended conjugation via a propenyl bridge between the imine and phenyl group.
  • Impact : Increased planarity and resonance stabilization, likely improving thermal stability compared to simpler imines .

(E)-N-(4-Methoxyphenyl)-2-(4-methylpyrimidin-5-yl)ethan-1-imine (6e, ): Structure: Incorporation of a pyrimidine ring.

Electronic Effects Table:
Compound Key Substituent Electron Effect Reactivity Trend
Target Compound 4-Methoxybenzyl Electron-donating (OCH₃) Moderate electrophilicity
(E)-N-(4-Methoxyphenyl)-1-(2,4,6-trifluorophenyl)methanimine 2,4,6-Trifluorophenyl Electron-withdrawing (F) High electrophilicity
31m () Propenyl-Phenyl Resonance stabilization Enhanced stability

Physicochemical Properties

Spectral Data:
  • IR Spectroscopy: C=N stretches for imines typically appear near 1600–1650 cm⁻¹. For 6e (), C=N was observed at 1604.5 cm⁻¹, consistent with moderate electron donation from the methoxy group .
  • NMR Spectroscopy :

    • Methoxy protons in the target compound’s analogs resonate near δ 3.7–3.8 ppm (e.g., 6e: δ 3.78 ppm) .
    • Aromatic protons in conjugated systems (e.g., 31m) exhibit upfield shifts due to shielding effects .

Stability and Reactivity

  • Hydrolysis Susceptibility : Methoxy groups in the target compound likely slow hydrolysis compared to electron-deficient analogs (e.g., nitro or trifluoromethyl derivatives) by donating electron density to the C=N bond .
  • Thermal Stability : Conjugated systems (e.g., 31m) exhibit higher melting points and stability due to resonance, whereas aliphatic imines may decompose at lower temperatures .

Biological Activity

(1E)-N-[(4-Methoxyphenyl)methyl]ethanimine, also known as N-(4-methoxybenzyl)ethanamine, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and comparative analysis with similar compounds.

  • Molecular Formula : C10H13NO
  • Molecular Weight : 163.22 g/mol
  • Structure : The compound features a methoxy group attached to a phenyl ring, influencing its interaction with biological targets.

The biological activity of (1E)-N-[(4-Methoxyphenyl)methyl]ethanimine is primarily attributed to its ability to bind to various receptors and enzymes, modulating their activity. This modulation can lead to diverse biological effects, particularly in:

  • Calcium Signaling : The compound has shown promising interactions with proteins involved in cytosolic calcium signaling pathways, which are critical in numerous physiological processes.
  • Antiviral Activity : Preliminary studies suggest potential implications in HIV infection pathways, indicating its relevance in virology research.

Biological Activity and Effects

Research indicates that (1E)-N-[(4-Methoxyphenyl)methyl]ethanimine exhibits several biological activities:

  • Cytotoxicity : In vitro studies have demonstrated varying degrees of cytotoxic effects on different cell lines, suggesting that the compound could influence cell survival and proliferation .
  • Antimicrobial Properties : Similar compounds have been reported to possess antimicrobial activities; thus, it is hypothesized that (1E)-N-[(4-Methoxyphenyl)methyl]ethanimine may exhibit analogous properties .

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of (1E)-N-[(4-Methoxyphenyl)methyl]ethanimine, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaUnique Features
(S)-(-)-1-(4-Methoxyphenyl)ethylamineC9H13NOEnantiomer with opposite chirality; different reactivity profiles.
1-(3-Methoxyphenyl)ethylamineC9H13NOSimilar structure but with a methoxy group at position 3; differing biological activities.
4-MethoxybenzylamineC9H13NOLacks the ethyl group; used in different synthetic pathways.

This table highlights how the chiral nature and structural variations influence the biological interactions and pharmacological profiles of these compounds.

Case Studies

Recent studies have documented the effects of related compounds on human health:

  • Clinical Case Reports : A report on N-(2-methoxyphenyl)methyl]ethanamine revealed severe side effects including seizures and tachycardia upon exposure, underscoring the importance of understanding the pharmacodynamics of similar compounds .
  • In Vivo Studies : Research involving animal models has shown that metabolites of related compounds undergo significant transformations through metabolic pathways, affecting their efficacy and safety profiles .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1E)-N-[(4-Methoxyphenyl)methyl]ethanimine, and how do reaction conditions influence stereoselectivity?

  • Methodology : The compound can be synthesized via Schiff base formation by refluxing equimolar amounts of 4-methoxybenzylamine and acetaldehyde in ethanol under acidic catalysis. Reaction time (1–3 hours), temperature (60–80°C), and solvent polarity significantly affect the E/Z isomer ratio. For example, ethanol promotes higher E-isomer yields due to hydrogen bonding stabilizing the transition state .
  • Data Analysis : Monitor reaction progress via TLC or HPLC. Confirm stereochemistry using NOESY NMR (absence of cross-peaks between the imine proton and the methoxy group confirms the E-configuration) .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize (1E)-N-[(4-Methoxyphenyl)methyl]ethanimine?

  • NMR : The E-isomer shows a characteristic imine proton signal at δ 8.2–8.5 ppm (singlet) in 1H^1H NMR. 13C^{13}C NMR reveals a resonance near δ 160 ppm for the C=N group .
  • IR : A sharp peak at ~1640 cm1^{-1} corresponds to the C=N stretch. Absence of aldehyde C=O (~1700 cm1^{-1}) confirms complete Schiff base formation .
  • MS : ESI-MS typically displays a molecular ion peak at m/z 177.1 [M+H]+^+, with fragmentation patterns confirming the methoxyphenyl and ethanimine moieties .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for (1E)-N-[(4-Methoxyphenyl)methyl]ethanimine derivatives?

  • Hypothesis Testing : Discrepancies in antimicrobial assays (e.g., MIC values) may arise from impurities in synthesized batches or solvent-dependent solubility. Purify compounds via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity (>98%) via HPLC .
  • Experimental Design : Conduct dose-response studies in triplicate using standardized microbial strains (e.g., E. coli ATCC 25922) and include positive controls (e.g., ciprofloxacin) to normalize inter-laboratory variability .

Q. How can computational modeling predict the environmental fate and ecotoxicological effects of (1E)-N-[(4-Methoxyphenyl)methyl]ethanimine?

  • Methodology : Use QSAR models (e.g., EPI Suite) to estimate biodegradation half-life (t1/2t_{1/2}) and bioaccumulation factor (BCF). For experimental validation, perform OECD 301D ready biodegradability tests and measure BCF in Daphnia magna .
  • Data Interpretation : A predicted t1/2t_{1/2} > 60 days suggests persistence; mitigate via structural modification (e.g., introducing hydroxyl groups to enhance biodegradability) .

Q. What advanced techniques optimize the compound’s application in optoelectronic materials?

  • Synthesis : Incorporate (1E)-N-[(4-Methoxyphenyl)methyl]ethanimine into π-conjugated polymers via Suzuki coupling. Monitor charge-carrier mobility using field-effect transistor (FET) measurements .
  • Characterization : UV-Vis spectroscopy (λmax ~350 nm) and cyclic voltammetry (HOMO/LUMO levels) correlate with optoelectronic performance. DFT calculations (e.g., Gaussian 16) validate experimental bandgap values .

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